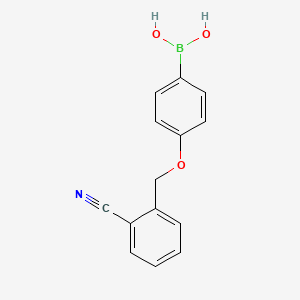![molecular formula C18H31N3Sn B580939 8-三丁基锡基[1,2,4]三唑并[1,5-a]吡啶 CAS No. 1245816-23-2](/img/structure/B580939.png)
8-三丁基锡基[1,2,4]三唑并[1,5-a]吡啶
描述
8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a triazolopyridine ring system substituted with a tributylstannyl group
科学研究应用
8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用机制
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Mode of Action
Similar compounds have been shown to interact with their targets through selective binding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Related compounds have been shown to influence various pathways, including those involved in immune response and cell growth .
Result of Action
Similar compounds have been shown to have significant effects on cellular processes, including cell growth and differentiation .
生化分析
Biochemical Properties
8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of 8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic rate .
Molecular Mechanism
At the molecular level, 8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their function. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
The effects of 8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other metabolic processes. Understanding these interactions is crucial for elucidating the compound’s biochemical effects .
Transport and Distribution
The transport and distribution of 8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions determine the compound’s accumulation and distribution within cells, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of 8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of a triazolopyridine precursor with a tributylstannyl reagent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the reaction include tetrahydrofuran (THF) or dichloromethane (DCM). The reaction may require the use of a catalyst, such as palladium, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form a corresponding stannic oxide derivative.
Reduction: The compound can be reduced to remove the tributylstannyl group, yielding the parent triazolopyridine.
Substitution: The tributylstannyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation reagents like bromine (Br₂) or iodine (I₂) are often employed.
Major Products Formed
Oxidation: Formation of stannic oxide derivatives.
Reduction: Formation of the parent triazolopyridine.
Substitution: Formation of halogenated or alkylated triazolopyridine derivatives.
相似化合物的比较
Similar Compounds
- 8-Trimethylstannyl[1,2,4]triazolo[1,5-a]pyridine
- 8-Triphenylstannyl[1,2,4]triazolo[1,5-a]pyridine
- 8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of the tributylstannyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which can be advantageous in various applications. Compared to similar compounds, it may offer improved performance in certain chemical reactions and biological assays.
属性
IUPAC Name |
tributyl([1,2,4]triazolo[1,5-a]pyridin-8-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWNLVZJFSXJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CN2C1=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676715 | |
| Record name | 8-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-23-2 | |
| Record name | 8-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


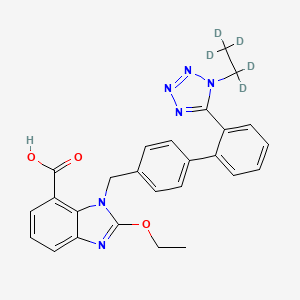

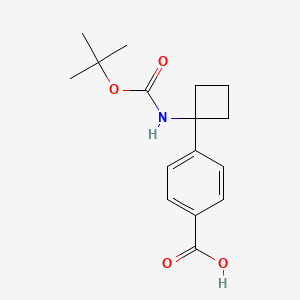
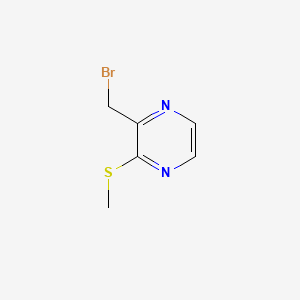
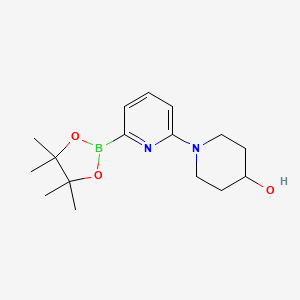
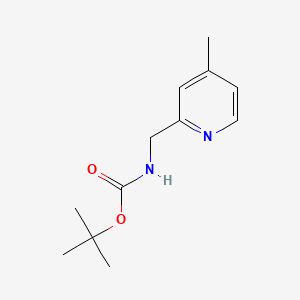

![1-Piperidinecarboxylic acid, 4-[(2-methyl-5-benzothiazolyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B580867.png)
